SB-743921 hydrochloride

Catalog No.
S548448
CAS No.
940929-33-9
M.F
C31H34Cl2N2O3
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-743921 hydrochloride

CAS Number

940929-33-9

Product Name

SB-743921 hydrochloride

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Molecular Formula

C31H34Cl2N2O3

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1

InChI Key

MLMZVWABFOLFGV-LNLSOMNWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SB743921; SB 743921; SB743921; SB-743921 HCl; SB-743921 hydrochloride.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

The exact mass of the compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-743921 hydrochloride (CAS 940929-33-9) is a highly potent, second-generation kinesin spindle protein (KSP/Eg5) inhibitor characterized by its chromen-4-one core[1]. Developed via isosteric replacement of the quinazoline ring found in first-generation inhibitors, this compound delivers exceptional target engagement with an ATPase IC50 of 0.1 nM [1]. Procured as a hydrochloride salt, it offers enhanced aqueous and buffer solubility compared to generic lipophilic free bases, making it a critical reagent for reproducible in vitro cell cycle arrest assays and in vivo tumor xenograft models .

Substituting SB-743921 hydrochloride with the first-generation benchmark, ispinesib, fundamentally compromises assay sensitivity, as SB-743921 exhibits a 5-fold greater potency against KSP ATPase activity[1]. Furthermore, utilizing the free base form of SB-743921 or other poorly soluble in-class alternatives necessitates high concentrations of DMSO or complex formulation vehicles for dissolution. The hydrochloride salt form resolves this by enabling direct aqueous solubility (e.g., 0.2 mg/mL in PBS), significantly reducing solvent-induced cytotoxicity in sensitive biological assays and ensuring predictable bioavailability in preclinical dosing .

Enhanced KSP ATPase Inhibition vs. Ispinesib

Lead optimization of the quinazolinone core of ispinesib via isosteric replacement with a chromen-4-one ring resulted in SB-743921, which demonstrates significantly enhanced target affinity [1]. In comparative biochemical assays, SB-743921 achieves an ATPase IC50 of 0.1 nM, representing a 5-fold increase in potency over the first-generation benchmark ispinesib [1].

Evidence DimensionKSP ATPase IC50
Target Compound Data0.1 nM
Comparator Or BaselineIspinesib (IC50 ~0.5 nM)
Quantified Difference5-fold increase in potency
ConditionsIn vitro ATPase activity assay

The 5-fold potency increase allows researchers to use significantly lower compound concentrations, minimizing off-target effects in complex cellular assays.

Absolute Selectivity Over Non-Target Kinesins

SB-743921 hydrochloride exhibits an extreme selectivity profile for KSP (Eg5) over other motor proteins. While its Ki for human KSP is 0.1 nM, its binding affinity for other kinesins—including MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E—is greater than 70 μM .

Evidence DimensionBinding Affinity (Ki)
Target Compound Data0.1 nM (KSP/Eg5)
Comparator Or Baseline>70,000 nM (Other kinesins e.g., MKLP1, Kin2)
Quantified Difference>700,000-fold selectivity window
ConditionsBiochemical kinase assay in PEM25 buffer

This massive selectivity window ensures that observed mitotic arrest phenotypes are exclusively driven by Eg5 inhibition, providing unambiguous target validation.

Hydrochloride Salt Formulation for Aqueous Processability

The hydrochloride salt of SB-743921 provides a distinct handling advantage over standard lipophilic free bases. It achieves a water solubility of up to 5 mg/mL and a PBS (pH 7.2) solubility of 0.2 mg/mL [REFS-1, REFS-2]. This allows for the preparation of organic solvent-free aqueous stock solutions, whereas many first-generation KSP inhibitors require high DMSO concentrations that can confound cellular viability readouts .

Evidence DimensionAqueous Solubility
Target Compound Data5 mg/mL in H2O; 0.2 mg/mL in PBS (HCl salt)
Comparator Or BaselineStandard lipophilic KSP inhibitor free bases (require near 100% DMSO for initial stock)
Quantified DifferenceEnables direct aqueous dissolution without organic co-solvents
ConditionsStandard laboratory temperature and pressure

Procuring the HCl salt eliminates the need for cytotoxic organic solvents in sensitive cell culture media, improving the reproducibility of in vitro assays.

Low-Solvent In Vitro Mitotic Arrest Assays

Because the hydrochloride salt form allows for aqueous dissolution up to 0.2 mg/mL in PBS without organic co-solvents, it is the preferred choice for cell cycle arrest and apoptosis assays in sensitive lines (e.g., HCT116, PC-3) where DMSO-induced background toxicity must be eliminated .

Preclinical Xenograft Dosing for Lymphoma Models

The 5-fold potency advantage over ispinesib and predictable aqueous solubility make SB-743921 hydrochloride optimal for intraperitoneal dosing in severe combined immunodeficiency (SCID) mice, particularly in aggressive diffuse large B-cell lymphoma (DLBCL) xenograft models where precise bioavailability is critical [1].

High-Fidelity Eg5 Target Validation

With a >700,000-fold selectivity window against other kinesins (such as MKLP1 and CENP-E), SB-743921 is utilized as a definitive pharmacological probe to validate Eg5-specific spindle dysfunction without the confounding off-target motor protein interference seen with less selective agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

552.1946483 Da

Monoisotopic Mass

552.1946483 Da

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2YW6FB68GM

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and lymphoma (non-hodgkin's).

Dates

Last modified: 08-15-2023
1: Viswanath AN, Pae AN. Resistance by allostery: a novel perspective for eg5-targeted drug design. J Med Chem. 2013 Aug 22;56(16):6314-6. doi: 10.1021/jm401071u. Epub 2013 Jul 30. PubMed PMID: 23899248.
2: Talapatra SK, Anthony NG, Mackay SP, Kozielski F. Mitotic kinesin Eg5 overcomes inhibition to the phase I/II clinical candidate SB743921 by an allosteric resistance mechanism. J Med Chem. 2013 Aug 22;56(16):6317-29. doi: 10.1021/jm4006274. PubMed PMID: 23875972.
3: Good JA, Wang F, Rath O, Kaan HY, Talapatra SK, Podgórski D, MacKay SP, Kozielski F. Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity in lung cancer xenograft models. J Med Chem. 2013 Mar 14;56(5):1878-93. doi: 10.1021/jm3014597. Epub 2013 Feb 27. PubMed PMID: 23394180; PubMed Central PMCID: PMC3759169.
4: Holen KD, Belani CP, Wilding G, Ramalingam S, Volkman JL, Ramanathan RK, Vasist LS, Bowen CJ, Hodge JP, Dar MM, Ho PT. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemother Pharmacol. 2011 Feb;67(2):447-54. doi: 10.1007/s00280-010-1346-5. Epub 2010 May 12. PubMed PMID: 20461380.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jan-Feb;31(1):47-57. PubMed PMID: 19357798.
6: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.

Explore Compound Types